1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol
Description
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol (CAS: 97166-19-3) is a propanol derivative featuring a 4-chlorophenyl group at position 1 and a 4-methylphenylsulfonyl group at position 2. Its molecular formula is C₁₆H₁₇ClO₃S, with a molecular weight of 324.8 g/mol and a purity of ≥95% . Structural analogs of this compound vary in substituents (e.g., halogens, sulfur oxidation states, or functional groups), leading to distinct physicochemical and reactive properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9,16,18H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGYIIUYGHSPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations: Propanol vs. Propanone
- The molecular weight is approximately 322.8 g/mol (estimated), slightly lower than the target compound due to the loss of two hydrogens .
Halogen Substitution: Chlorine vs. Bromine
- 1-(4-Bromophenyl)-3-[(4-Methylphenyl)Sulfanyl]-1-Propanone (CAS: 20618-53-5): Bromine substitution increases molecular weight (335.26 g/mol) compared to chlorine (324.8 g/mol), enhancing lipophilicity. The sulfanyl (-S-) group, unlike sulfonyl (-SO₂-), is electron-donating, altering reactivity in nucleophilic substitutions .
Sulfur Oxidation State: Sulfonyl vs. Sulfanyl
- This compound (C₁₃H₁₃ClOS₂, MW: 296.8 g/mol) may exhibit greater stability in nonpolar solvents .
Ether vs. Sulfonyl Substituents
- 1-(4-Chlorophenyl)-3-[2-(1,3-Dioxanyl)]-1-Propanol (CAS: 1443339-99-8): The dioxanyl ether substituent introduces ring strain and polarity, but the absence of a sulfonyl group reduces acidity at the hydroxyl position. Molecular weight is 257.0 g/mol (C₁₃H₁₇ClO₃), significantly lower than the target compound .
Simplified Analog: Absence of Sulfonyl/Chloro Groups
Biological Activity
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol (CAS: 97166-19-3) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 324.82 g/mol. The compound features a chlorophenyl group and a methylphenylsulfonyl group attached to a propanol backbone, which contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClO3S |
| Molar Mass | 324.82 g/mol |
| CAS Number | 97166-19-3 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of sulfonamides have been noted for their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Antibacterial Activity : The compound has potential antibacterial effects, with related compounds demonstrating moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been reported that related compounds act as inhibitors for enzymes like acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases .
Anticancer Studies
A study focusing on structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against human non-small cell lung cancer cells (A549). The most potent compound in this series had an IC50 value of , indicating strong inhibitory activity compared to standard treatments like 5-fluorouracil .
Antibacterial Screening
In antibacterial assays, derivatives similar to this compound were evaluated against various strains. The results indicated that these compounds had varying degrees of effectiveness, showcasing moderate to strong inhibition against specific bacteria while being less effective against others .
Enzyme Inhibition Studies
Research has demonstrated that sulfonamide derivatives possess significant inhibitory effects on urease and acetylcholinesterase enzymes. These findings suggest the potential use of such compounds in treating conditions related to enzyme dysfunctions .
The biological activities of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Enzyme Interaction : The sulfonamide group is known for its ability to interact with various enzymes, leading to inhibition and subsequent therapeutic effects in conditions like hypertension and infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
